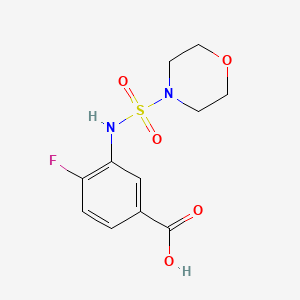
2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid is a chemical compound that is widely used in scientific research for its unique properties. It is also known by the name of BAY 11-7082. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB) activation, which is a crucial transcription factor involved in the regulation of immune responses, inflammation, and cell survival.
科学研究应用
2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid has a wide range of scientific research applications. It is primarily used as an inhibitor of NF-κB activation, which makes it a valuable tool for studying the role of NF-κB in various biological processes. NF-κB is involved in the regulation of immune responses, inflammation, and cell survival, and its dysregulation has been implicated in the development of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Therefore, the inhibition of NF-κB activation by 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid has potential therapeutic implications.
作用机制
The mechanism of action of 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid involves the inhibition of the phosphorylation and degradation of inhibitor of kappa B (IκB), which is an endogenous inhibitor of NF-κB. IκB sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. Upon stimulation by various stimuli, IκB is phosphorylated by IκB kinase (IKK), leading to its ubiquitination and degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate target genes. 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid inhibits this process by binding to the active site of IKK and preventing its phosphorylation of IκB.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid are primarily related to its inhibition of NF-κB activation. This leads to the downregulation of various pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the recruitment and activation of immune cells. Additionally, NF-κB is involved in the regulation of cell survival and proliferation, and its inhibition by 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
The advantages of using 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid in lab experiments include its high potency and specificity for NF-κB inhibition, as well as its ability to induce apoptosis in cancer cells. However, its limitations include its potential off-target effects and the need for careful optimization of experimental conditions to avoid toxicity and ensure reproducibility.
未来方向
The future directions for research on 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid include the development of more potent and selective inhibitors of NF-κB activation, as well as the investigation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, the use of 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Finally, the elucidation of the molecular mechanisms underlying the off-target effects of 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid may lead to the development of novel therapeutic strategies.
合成方法
The synthesis of 2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid involves a multi-step process that starts with the reaction of 2-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to form the morpholinyl derivative, which is further reacted with sulfamide to form the final product. The overall yield of this synthesis method is around 60%, and the purity of the final product can be improved by recrystallization.
属性
IUPAC Name |
2-chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O5S/c12-10-2-1-8(7-9(10)11(15)16)13-20(17,18)14-3-5-19-6-4-14/h1-2,7,13H,3-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNWZBJOYIPJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(morpholin-4-ylsulfonylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-2-methyl-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]pentanamide](/img/structure/B7575180.png)

![5-[(4-Chlorophenyl)carbamoylamino]-2-fluorobenzoic acid](/img/structure/B7575204.png)


![2-[(1-Methylpyrazol-4-yl)sulfonyl-propan-2-ylamino]acetic acid](/img/structure/B7575218.png)

![3-[(4-Chlorophenyl)carbamoylamino]-4-fluorobenzoic acid](/img/structure/B7575234.png)
![2-Fluoro-5-[(4-methylpiperidin-1-yl)sulfonylamino]benzoic acid](/img/structure/B7575242.png)
![2-[Butan-2-yl-(2-cyclopentylacetyl)amino]acetic acid](/img/structure/B7575250.png)
![2-[Butan-2-yl(cyclopentanecarbonyl)amino]acetic acid](/img/structure/B7575251.png)
![2-[(4-Bromo-3-methylphenyl)sulfonyl-cyclopentylamino]acetic acid](/img/structure/B7575260.png)
![2-[butan-2-yl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7575266.png)
